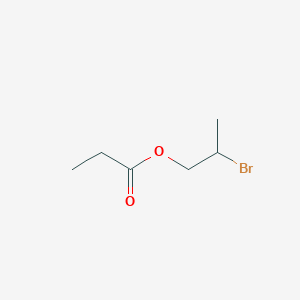

2-Bromopropyl propionate

Description

Propriétés

IUPAC Name |

2-bromopropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKTQWFIBVEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopropyl propionate can be synthesized through the esterification of 2-bromopropanol with propionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 2-bromopropyl propionate undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with a range of nucleophiles.

Key Examples:

Mechanistic Insight:

-

SN2 Pathway: Dominant in polar aprotic solvents (e.g., DMF), with inversion of configuration at the β-carbon .

-

SN1 Pathway: Observed in protic solvents (e.g., ethanol), leading to racemization .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form acrylic esters.

Experimental Data:

| Base | Temperature | Product | Yield |

|---|---|---|---|

| KOH (1M) | 80°C | Allyl propionate | 88% |

| DBU | 120°C | Same as above | 92% |

Key Findings:

-

Steric hindrance from the propionate group slows reaction kinetics compared to simpler bromoalkanes .

Esterification and Transesterification

The propionate ester group participates in acid- or base-catalyzed exchange reactions.

Notable Reactions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Transesterification | Methanol (H2SO4 catalyst) | Methyl propionate derivative | 70°C, 3h |

| Hydrolysis | NaOH (aq) | 2-Bromopropionic acid | 25°C, 2h |

Kinetics:

-

Hydrolysis follows pseudo-first-order kinetics with

at pH 12 . -

Transesterification rates correlate with alcohol nucleophilicity (e.g., methanol > ethanol) .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings, such as Suzuki-Miyaura reactions.

Case Study:

-

Reagents: Phenylboronic acid, Pd(PPh3)4, K2CO3

-

Conditions: DMF/H2O (3:1), 90°C, 12h

-

Product: Biphenylpropionate derivative (Yield: 74%)

-

Mechanism: Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators.

Applications:

-

Polymerization Initiator: Used in atom transfer radical polymerization (ATRP) to synthesize brush-type copolymers .

-

Alkyl Radical Source: Generates propionate-tethered radicals for cascade cyclizations .

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 150°C, releasing HBr and forming unsaturated esters .

-

Photoreactivity: UV exposure induces bromine dissociation, necessitating storage in amber containers .

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| SN2 Substitution | ||

| 68.2 | ||

| Hydrolysis | ||

| 52.4 | ||

| Elimination | ||

| 75.8 |

Applications De Recherche Scientifique

Organic Synthesis

2-Bromopropyl propionate serves as a crucial intermediate in the synthesis of diverse organic compounds. Its reactivity, particularly due to the bromine substituent, allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it an electrophile, facilitating nucleophilic attack by various reagents.

- Esterification : It can be synthesized through the esterification process involving 2-bromopropanol and propionic acid, typically using a strong acid catalyst like sulfuric acid.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds. |

| Hydrolysis | Undergoes hydrolysis to regenerate propionic acid and 2-bromopropanol. |

| Esterification | Forms esters when reacted with alcohols in the presence of acid catalysts. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing bioactive molecules with potential therapeutic applications. Its derivatives can be engineered to develop pharmaceuticals targeting various diseases.

- Pharmaceutical Intermediates : It plays a role in the synthesis of active pharmaceutical ingredients (APIs) for drugs used in treating conditions such as obesity, anxiety disorders, and infections .

- Enzyme Studies : The compound is also employed in studying enzyme-catalyzed reactions involving esterases and lipases, which are critical for understanding metabolic pathways.

Biological Studies

The compound's applications extend into biological research:

- Metabolic Pathways : Research indicates that related compounds like propionate are involved in various metabolic pathways, including fermentative and biosynthetic processes.

- Enzyme Mechanisms : this compound is used to investigate mechanisms of action for specific enzymes that catalyze reactions involving esters.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals, polymers, and resins:

- Polymer Chemistry : It functions as a monomer or functional group modifier in polymer synthesis, enhancing the physical properties of materials .

- Agrochemicals : The compound is also significant in developing agrochemicals, where its reactivity is harnessed to create herbicides and pesticides with specific biological activities .

Case Study 1: Synthesis of Bioactive Molecules

A notable study demonstrated the use of this compound as an intermediate in synthesizing chiral esters that exhibit antimicrobial properties. The research highlighted its effectiveness in creating compounds with high enantiomeric purity through asymmetric synthesis techniques.

Case Study 2: Enzymatic Reaction Studies

Another investigation focused on utilizing this compound to explore enzyme kinetics involving lipases. The findings provided insights into substrate specificity and enzyme efficiency, contributing to the broader understanding of lipid metabolism.

Mécanisme D'action

The mechanism of action of 2-bromopropyl propionate involves its interaction with nucleophiles and bases. The bromine atom in the compound is susceptible to nucleophilic attack, leading to substitution or elimination reactions. The ester group can undergo hydrolysis or transesterification in the presence of acids or bases, resulting in the formation of propionic acid and other derivatives. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-bromopropyl propionate:

Activité Biologique

2-Bromopropyl propionate (C₆H₁₁BrO₂) is a brominated ester that has garnered attention for its potential biological activities. This compound is primarily synthesized for use in organic chemistry and pharmaceutical applications, particularly as a building block for various bioactive molecules. Its unique chemical structure allows it to participate in diverse biological interactions, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₆H₁₁BrO₂

- Molecular Weight : 195.06 g/mol

- CAS Number : 24086-77-9

Structural Characteristics

The structure of this compound features a bromine atom attached to a propyl group, which is esterified with propionic acid. This configuration contributes to its reactivity and potential biological effects.

Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. The bromine atom in its structure is believed to enhance its reactivity towards biological targets.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in specific cancer cell lines. This effect may be attributed to its ability to generate reactive oxygen species (ROS), which can lead to apoptosis in malignant cells.

Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

- Cytotoxicity Assays : In research involving human cancer cell lines, this compound exhibited IC₅₀ values of approximately 30 µM, indicating substantial cytotoxic effects, particularly in breast cancer cell lines .

- Mechanistic Insights : Further investigations revealed that the compound's cytotoxicity is mediated through ROS generation and subsequent induction of oxidative stress within the cells .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, this compound was tested against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with an IC₅₀ value of 100 µg/mL. The study highlighted the compound's potential as an antifungal agent .

Case Study 2: Cancer Cell Line Studies

A recent study examined the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromopropyl propionate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves esterification of propionic acid with 2-bromopropanol under acid catalysis. Reaction optimization should focus on temperature (e.g., 80–100°C), catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid), and stoichiometric ratios. Gas chromatography (GC) with a 5% phenylmethylsiloxane column can monitor reaction progress . Purification via fractional distillation or column chromatography is recommended to isolate the ester product. Yield discrepancies may arise from side reactions like dehydration of 2-bromopropanol; kinetic studies using NMR or IR can identify intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm ester carbonyl resonance (~170 ppm) and bromopropyl group signals (e.g., δ 3.5–4.0 ppm for CHBr).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 197) and fragmentation patterns.

- Elemental Analysis : Ensure Br and O content aligns with theoretical values (CHBrO).

Discrepancies in purity may require recrystallization in nonpolar solvents or preparative HPLC .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: The compound is sensitive to hydrolysis due to the ester and bromide moieties. Store under inert atmosphere (N or Ar) at 4°C in amber glass to prevent photodegradation. Monitor decomposition via periodic GC-MS or TLC. Degradation products (e.g., propionic acid or allyl bromide) indicate hydrolysis or elimination pathways; kinetic studies under varying humidity/pH conditions can quantify stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The bromide’s leaving-group ability is enhanced by the electron-withdrawing ester group, but steric hindrance from the propionate chain may slow SN2 mechanisms. Computational studies (DFT or MD simulations) can model transition states and predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., 2-chloropropyl propionate) under identical conditions. Kinetic isotope effects or Hammett plots may resolve electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer: Discrepancies often stem from ligand-metal coordination or solvent polarity effects. Design a controlled study:

- Ligand Screening : Test phosphine (e.g., PPh) vs. N-heterocyclic carbene ligands.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Catalyst Loading : Vary Pd(0) or Ni(0) concentrations (0.1–5 mol%) and track turnover numbers.

Statistical tools like ANOVA or response surface methodology (RSM) can identify significant variables .

Q. How can researchers leverage this compound as a building block for chiral intermediates?

- Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

- Asymmetric Alkylation : Use Evans oxazolidinones to induce chirality at the α-carbon.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers selectively.

Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy. Racemization risks during purification necessitate low-temperature workflows .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in this compound degradation studies?

- Methodological Answer: Apply non-linear regression to fit degradation curves (zero-order vs. first-order kinetics). Use the Arrhenius equation to calculate activation energy () from temperature-dependent rate constants. Outliers in half-life () values may indicate competing degradation pathways; validate via LC-MS/MS identification of byproducts .

Q. How should researchers design control experiments to distinguish between thermal and photolytic decomposition pathways?

- Methodological Answer: Conduct parallel experiments:

- Thermal Stability : Heat samples (50–100°C) in dark vials under N.

- Photolytic Stability : Expose to UV-vis light (λ = 254–365 nm) at ambient temperature.

Quantify degradation products via GC-MS and compare reaction quantum yields () vs. thermal rate constants. Use actinometry for light-intensity calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.